Thymidine-1',2',3',4',5'-13C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

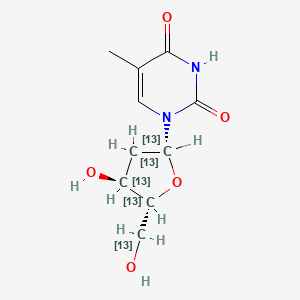

Thymidine-1’,2’,3’,4’,5’-13C5 is a stable isotope-labeled compound of thymidine, a nucleoside that is a building block of DNA. The compound is labeled with carbon-13 at five positions, making it useful in various scientific research applications, particularly in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-1’,2’,3’,4’,5’-13C5 involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors that are enriched with carbon-13. The reaction conditions typically involve the use of protecting groups to ensure the selective incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of Thymidine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and purification .

Chemical Reactions Analysis

Types of Reactions

Thymidine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the thymidine molecule can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The nucleoside can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure the selective modification of the thymidine molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield thymidine ketones, while reduction can produce thymidine alcohols.

Scientific Research Applications

Thymidine-1’,2’,3’,4’,5’-13C5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

Biology: Employed in metabolic labeling experiments to track DNA synthesis and cell proliferation.

Medicine: Utilized in diagnostic imaging techniques to monitor the distribution and metabolism of thymidine in the body.

Industry: Applied in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

Thymidine-1’,2’,3’,4’,5’-13C5 exerts its effects by incorporating into DNA during the synthesis phase of the cell cycle. The labeled thymidine is taken up by cells and incorporated into newly synthesized DNA strands, allowing researchers to track DNA replication and cell division. The molecular targets include thymidine kinase and DNA polymerase, which are involved in the phosphorylation and incorporation of thymidine into DNA .

Comparison with Similar Compounds

Similar Compounds

Thymidine: The unlabeled form of Thymidine-1’,2’,3’,4’,5’-13C5, commonly used in DNA synthesis studies.

Deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.

Bromodeoxyuridine: A synthetic nucleoside that is an analog of thymidine and used in cell proliferation assays.

Uniqueness

Thymidine-1’,2’,3’,4’,5’-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research.

Biological Activity

Thymidine-1',2',3',4',5'-13C5 is a stable isotope-labeled form of thymidine, a nucleoside essential for DNA synthesis. This compound has garnered attention in biological research due to its potential applications in metabolic studies, cancer research, and as a tracer in various biochemical pathways. The following sections provide a comprehensive overview of its biological activity, including its metabolic pathways, therapeutic implications, and specific case studies.

- Molecular Formula : C₅H₁₄N₂O₅ (with 5 carbon atoms labeled with 13C)

- Molecular Weight : 247.19 g/mol

- CAS Number : 156968-81-9

- SMILES Notation : CC1=CN([13C@H]2[13CH2]13C@H13C@@HO2)C(=O)NC1=O

Metabolism and Biological Role

Thymidine plays a crucial role in the biosynthesis of DNA. It is phosphorylated to form deoxythymidine monophosphate (dTMP), which can further be converted into deoxythymidine triphosphate (dTTP), a building block for DNA synthesis. The enzyme thymidine kinase catalyzes this phosphorylation process, making thymidine vital for cellular proliferation and genomic stability.

Table 1: Enzymatic Pathways Involving Thymidine

| Enzyme | Reaction Description |

|---|---|

| Thymidine Kinase | Converts thymidine to dTMP |

| Thymidylate Synthase | Converts dUMP to dTMP, providing the sole de novo source |

| Cytosolic Purine Nucleotidase | Converts 5-thymidylic acid to thymidine |

Cancer Research

This compound has been utilized in cancer research to trace metabolic pathways in tumor cells. For instance, studies have shown that cancer cells exhibit altered thymidine metabolism compared to normal cells. The incorporation of labeled thymidine into DNA can be measured using mass spectrometry, allowing researchers to assess the rate of DNA synthesis and cell proliferation in various cancer models.

Case Study : A study investigating the role of MTHFD2 (methylenetetrahydrofolate dehydrogenase) in acute myeloid leukemia (AML) demonstrated that inhibition of this enzyme reduced thymidine production, leading to replication stress and apoptosis in cancer cells. Supplementation with thymidine rescued the viability of these cells, indicating its critical role in maintaining DNA synthesis under stress conditions .

Metabolic Tracing

This compound is also employed in metabolic tracing studies to understand nucleotide metabolism under different physiological conditions. Research has indicated that various tumors can utilize exogenous thymidine for rapid growth, particularly under nutrient-restricted environments.

Table 2: Thymidine Utilization in Cancer Cells

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Thymidine-1',2',3',4',5'-¹³C₅, and how do isotopic purity and yield vary across methods?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, thymidine derivatives are first acetylated (e.g., 3',5'-di-O-acetylation) to protect hydroxyl groups, followed by isotopic substitution via nucleophilic displacement or enzymatic methods. Purification via reversed-phase HPLC ensures >95% isotopic purity, with yields averaging 30–40% depending on reaction scale . Critical steps include nitrogen purging to prevent oxidation and rigorous solvent removal under reduced pressure to avoid side reactions .

Q. How is Thymidine-¹³C₅ quantified in biological matrices, and what validation parameters ensure assay reliability?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters:

- Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for baseline separation of thymidine and its analogs.

- Internal Standards : Deuterated or ¹³C₅-labeled analogs (e.g., thymidine-¹³C₅) correct for matrix effects.

- Validation : Assess linearity (1–1000 ng/mL), precision (<15% CV), and carry-over (<2% for urine, <5% for plasma). Stability tests confirm stock solutions retain >95% integrity over 2.5 months .

Q. What metabolic pathways can be traced using Thymidine-¹³C₅ in isotope labeling studies?

- Methodological Answer : Thymidine-¹³C₅ is incorporated into DNA via salvage pathways, enabling tracking of nucleotide recycling. In cancer models, it reveals metabolic flux through the pentose phosphate pathway (PPP) and Krebs cycle via ¹³C-enriched ribose and acetyl-CoA derivatives. For example, in LUAD cells, LC-MS analysis of ¹³C-labeled Sed7P and Ery4P confirms PPP activity under nutrient deprivation .

Advanced Research Questions

Q. How do researchers design isotope-tracing experiments to study thymidine salvage pathway dysregulation in mitochondrial disorders?

- Methodological Answer :

- Experimental Design : Administer Thymidine-¹³C₅ intravenously in murine models of mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). Collect plasma/urine at timed intervals for LC-MS/MS analysis.

- Controls : Use wild-type mice and unlabeled thymidine controls to distinguish endogenous vs. exogenous metabolite pools.

- Data Interpretation : Quantify ¹³C enrichment in 2'-deoxyuridine (dUrd) to assess thymidine phosphorylase activity. A >20% reduction in dUrd-¹³C₅ indicates enzyme dysfunction .

Q. What analytical challenges arise from isotopic interference when using Thymidine-¹³C₅ in high-resolution metabolomics?

- Methodological Answer :

- Isotopic Crosstalk : Natural abundance ¹³C (1.1%) in unlabeled samples can mimic low-level ¹³C₅ signals. Correct using background subtraction algorithms (e.g., NoiseReduceR).

- Resolution Requirements : HRMS instruments (Orbitrap/Q-TOF) with resolving power >50,000 distinguish ¹³C₅ thymidine (m/z 243.1) from neighboring peaks.

- Validation : Spike unlabeled samples with ¹³C₅ standards to confirm specificity .

Q. How can researchers optimize reproducibility in Thymidine-¹³C₅ synthesis across laboratories?

- Methodological Answer :

- Protocol Harmonization : Standardize reaction conditions (e.g., 40°C for 36 hours in ammonia/methanol for deprotection).

- Quality Control : Batch testing via NMR (¹³C satellites at δ 60–90 ppm) and LC-MS/MS (MH⁺ ion at m/z 243.1).

- Inter-lab Calibration : Share reference materials (e.g., CIL-certified Thymidine-¹³C₅) to align purity thresholds (>98%) .

Q. What integrative approaches combine Thymidine-¹³C₅ tracing with multi-omics to study nucleotide metabolism in cancer?

- Methodological Answer :

- Workflow :

Isotope Tracing : Pulse-chase Thymidine-¹³C₅ in 3D tumor spheroids.

Transcriptomics : RNA-seq identifies upregulated salvage genes (e.g., TK1).

Metabolomics : LC-HRMS quantifies ¹³C-labeled dTTP and dUTP pools.

- Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to correlate thymidine uptake with PPP and TCA cycle activity. A >2-fold increase in ¹³C₅-dTTP links to chemoresistance .

Q. Safety and Best Practices

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-DUGFCQTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.